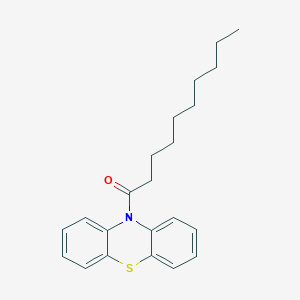
1-(10h-Phenothiazin-10-yl)decan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(10H-Phenothiazin-10-yl)decan-1-one is a compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse biological activities and have been extensively studied for their pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10H-Phenothiazin-10-yl)decan-1-one typically involves the acylation of phenothiazine with a decanoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in an inert solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0°C to room temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of phenothiazine derivatives, including this compound, often involves large-scale batch reactions. The process includes the purification of the product through recrystallization or column chromatography to achieve high purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield .
化学反应分析
Types of Reactions
1-(10H-Phenothiazin-10-yl)decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its role in neuroleptic drugs.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of 1-(10H-Phenothiazin-10-yl)decan-1-one involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.
Interacting with Receptors: It may interact with neurotransmitter receptors, contributing to its neuroleptic properties.
Disrupting Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial effects
相似化合物的比较
1-(10H-Phenothiazin-10-yl)decan-1-one can be compared with other phenothiazine derivatives:
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core but different substituents.
Promethazine: An antihistamine with a phenothiazine structure, used for its sedative effects.
Thioridazine: Another antipsychotic with structural similarities but distinct pharmacological properties .
属性
CAS 编号 |
6283-45-0 |
|---|---|
分子式 |
C22H27NOS |
分子量 |
353.5 g/mol |
IUPAC 名称 |
1-phenothiazin-10-yldecan-1-one |
InChI |
InChI=1S/C22H27NOS/c1-2-3-4-5-6-7-8-17-22(24)23-18-13-9-11-15-20(18)25-21-16-12-10-14-19(21)23/h9-16H,2-8,17H2,1H3 |
InChI 键 |
ZPPQVFYOFYVDHL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


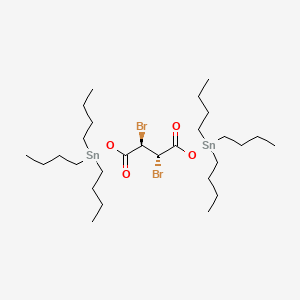

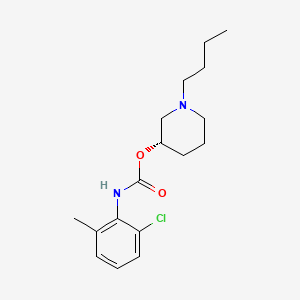
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)

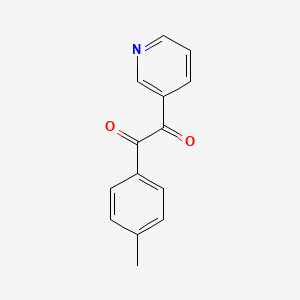


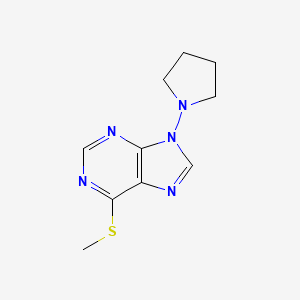
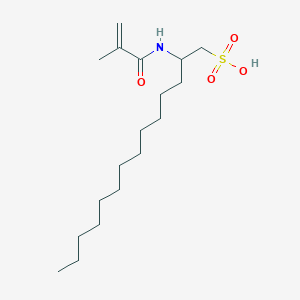
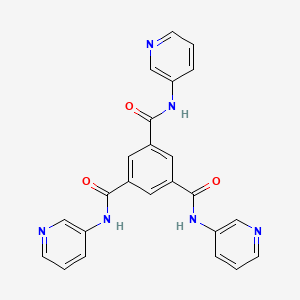
![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)

![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)
